5-Methyl-6-(trifluoromethyl)nicotinic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-2-5(7(13)14)3-12-6(4)8(9,10)11/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECOUXKBSDTMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105979-57-4 | |
| Record name | 5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Methyl 6 Trifluoromethyl Nicotinic Acid and Its Derivatives
Modulation of Enzyme Activity (e.g., Reverse Transcriptase)
There is no direct evidence in the available literature to suggest that 5-Methyl-6-(trifluoromethyl)nicotinic acid modulates the activity of enzymes such as reverse transcriptase. Reverse transcriptase inhibitors are a critical class of antiretroviral drugs used in the treatment of HIV. While some nicotinic acid derivatives have been explored as potential enzyme inhibitors, specific studies involving this compound are absent. Research on related scaffolds, such as 2-arylamino-6-(trifluoromethyl)nicotinic acid derivatives, has shown some promise as HIV-1 reverse transcriptase dual inhibitors, suggesting that the broader trifluoromethyl-substituted nicotinic acid scaffold could be a starting point for the design of new enzyme inhibitors. However, this does not provide direct information about the activity of the specific compound .
Ligand-Receptor Binding Studies (e.g., Nicotinic Acetylcholine Receptors)
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are crucial for neurotransmission. Given the structural similarity of this compound to nicotinic acid, a precursor to the endogenous nAChR agonist acetylcholine, it is plausible that this compound could interact with nAChRs. However, no ligand-receptor binding studies for this compound have been published. Such studies would be necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator of any of the various nAChR subtypes.
Pathway Engagement in In Vitro Models
Information regarding the engagement of this compound in specific cellular pathways in in vitro models is not available. To understand the compound's biological effects, it would need to be tested in a variety of cell-based assays to assess its impact on cell viability, proliferation, signaling pathways, and other cellular functions. Without such experimental data, any discussion of its pathway engagement would be purely speculative.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 5-Methyl-6-(trifluoromethyl)nicotinic acid, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide critical data for structural confirmation.
¹H NMR spectroscopy would reveal the number of distinct proton environments and their neighboring atoms. The spectrum is expected to show distinct signals for the aromatic proton on the pyridine (B92270) ring, the protons of the methyl group, and the acidic proton of the carboxylic acid group. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would be indicative of the type of carbon (e.g., aromatic, methyl, carboxyl, trifluoromethyl).
¹⁹F NMR spectroscopy is particularly important for fluorinated compounds. It would show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group, confirming its presence and electronic environment.
Expected NMR Data for this compound:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.0-9.0 | Doublet | Aromatic CH |
| ¹H | ~2.5-3.0 | Singlet | -CH₃ |
| ¹H | >10 | Broad Singlet | -COOH |
| ¹³C | ~160-170 | Singlet | -COOH |
| ¹³C | ~120-160 | Multiple Signals | Aromatic C |
| ¹³C | ~115-130 (quartet) | Quartet (due to C-F coupling) | -CF₃ |
| ¹³C | ~15-25 | Singlet | -CH₃ |
| ¹⁹F | -60 to -80 | Singlet | -CF₃ |
Note: The exact chemical shifts are predictive and can vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-N and C=C stretching vibrations of the pyridine ring, and the C-F stretching vibrations of the trifluoromethyl group.
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | 1700-1725 | Strong |
| C=C, C=N (Aromatic Ring) | 1450-1600 | Medium to Strong |
| C-F (Trifluoromethyl) | 1100-1350 | Strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Methyl) | 2850-2960 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, with a molecular formula of C₈H₆F₃NO₂, the expected exact mass is approximately 205.035 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion. The fragmentation pattern observed in the mass spectrum provides additional structural information, often showing the loss of functional groups such as the carboxylic acid or trifluoromethyl group.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This data is crucial for understanding the compound's physical properties and how it interacts with other molecules.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a common method for purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol), would likely be effective for separating the target compound from any impurities. Detection is typically achieved using a UV detector, set at a wavelength where the pyridine ring absorbs strongly.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization of the carboxylic acid group to a more volatile ester, to assess purity and identify volatile impurities.
These chromatographic methods provide quantitative data on the purity of the compound, which is critical for its use in any application.
Applications Beyond Direct Biological Activity
Role as an Intermediate in Agrochemical Development
The synthesis of novel pesticides often involves the functionalization of the carboxylic acid group or substitution on the pyridine (B92270) ring. 5-Methyl-6-(trifluoromethyl)nicotinic acid provides a unique scaffold with three distinct functional regions: the carboxylic acid for amide or ester formation, the trifluoromethyl group for modulating electronic properties and lipophilicity, and the methyl group which can influence steric interactions and metabolic pathways of the final product.
For instance, patent literature discloses nicotinic acid derivatives with methyl and trifluoromethyl substitutions as being useful in the manufacture of agrochemicals. chemicalbook.com The general synthetic routes often involve the conversion of the carboxylic acid to an acid chloride or its activation with coupling agents to facilitate reactions with amines or alcohols, leading to a diverse library of potential herbicidal, fungicidal, or insecticidal agents. The development of safe and economical synthetic routes for related compounds, such as methyl 6-chloro-5-(trifluoromethyl)nicotininate, highlights the industrial interest in this class of molecules as key intermediates. researchgate.net
Table 1: Potential Agrochemical Derivatives from this compound
| Derivative Class | Potential Application | Synthetic Precursor |
|---|---|---|
| Amides | Herbicides, Fungicides, Insecticides | 5-Methyl-6-(trifluoromethyl)nicotinoyl chloride |
Contributions to Materials Science Research
In the realm of materials science, fluorinated organic compounds are valued for their unique properties, including thermal stability, chemical resistance, and specific optical and electronic characteristics. While research specifically detailing the incorporation of this compound into polymers or functional materials is limited, its structure suggests potential applications.
One area of interest is in the development of specialty polymers. The rigid pyridine ring and the polar carboxylic acid group could be utilized in the synthesis of polyesters or polyamides with tailored properties. The trifluoromethyl group is known to impart hydrophobicity and can enhance the solubility of polymers in organic solvents, facilitating their processing. Furthermore, the presence of fluorine can lead to materials with low surface energy and unique dielectric properties.
Another potential application lies in the field of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The carboxylic acid functionality of this compound makes it a suitable candidate as an organic linker. The trifluoromethyl group can influence the pore size and chemical environment within the MOF, potentially leading to materials with selective gas adsorption properties or enhanced catalytic activity. While specific MOFs based on this ligand are not yet widely reported, the exploration of trifluoromethyl-pyridine carboxylic acids in MOF synthesis is an active area of research. rsc.org
Advanced Analytical Reagent Development
The unique structural features of this compound also suggest its potential use in the development of advanced analytical reagents. The trifluoromethyl group can serve as a useful spectroscopic marker, particularly in ¹⁹F NMR spectroscopy, which is a powerful tool for the analysis of fluorinated compounds.
One potential application is as a derivatizing agent in chromatography. By reacting this compound with analytes containing hydroxyl or amino groups, the resulting derivatives would possess a trifluoromethyl tag. This tag can significantly improve the chromatographic separation and detection of these analytes, especially in complex matrices, when using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorine-specific detectors.
While dedicated studies on this compound as an analytical reagent are not prominent, the principles of using fluorinated tags for enhanced analytical sensitivity and selectivity are well-established.
Catalytic Applications in Organic Transformations
Nicotinic acid derivatives can act as ligands for transition metal catalysts, and the electronic properties of the pyridine ring can be fine-tuned by substituents. The electron-withdrawing nature of the trifluoromethyl group in this compound can modulate the electron density at the nitrogen atom of the pyridine ring, thereby influencing the catalytic activity of its metal complexes.
Coordination complexes of substituted nicotinic acids have been investigated for their catalytic activity in various organic transformations. While specific catalytic systems employing this compound as a ligand are not extensively described, the broader class of trifluoromethyl-substituted pyridine carboxylic acids has shown promise. For example, zinc(II) complexes of trifluoromethyl-pyridine carboxylic acids have been synthesized and their biological and coordination properties studied, which provides a foundation for exploring their catalytic potential. rsc.org
The steric bulk of the methyl group, in combination with the electronic influence of the trifluoromethyl group, could lead to ligands that promote high selectivity in asymmetric catalysis. The development of chiral catalysts for the synthesis of enantiomerically pure compounds is a major focus in modern organic chemistry, and novel ligands are in constant demand.
Table 2: Summary of Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 205.14 g/mol |
| Boiling Point | 273.3 ± 40.0 °C at 760 mmHg |
| Density | 1.4 ± 0.1 g/cm³ |
Future Directions in Research on 5 Methyl 6 Trifluoromethyl Nicotinic Acid
Novel Synthetic Methodologies and Sustainable Production
The future synthesis of 5-Methyl-6-(trifluoromethyl)nicotinic acid and its derivatives is poised to move beyond traditional batch chemistries towards more sustainable and efficient methodologies. A primary focus will be the adoption of green chemistry principles to minimize environmental impact and enhance process safety.
Catalytic C-H Functionalization: A significant advancement in synthetic chemistry is the direct functionalization of C-H bonds. Future research will likely concentrate on developing novel transition-metal catalysts for the late-stage modification of the pyridine (B92270) ring of this compound. beilstein-journals.orgresearcher.lifenih.govresearchgate.net This approach would allow for the direct introduction of a wide range of functional groups without the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and improving atom economy.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. acs.orgsci-hub.sersc.orguc.pt The application of flow chemistry to the synthesis of fluorinated heterocycles is a promising area of investigation. acs.orgrsc.org Future studies could focus on developing a continuous-flow process for the key steps in the synthesis of this compound, potentially leading to higher yields, improved purity, and a more scalable and sustainable manufacturing process.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. acs.org This technology could be harnessed for the synthesis of this compound derivatives by enabling novel bond formations that are not accessible through traditional thermal methods. Research in this area could lead to the development of highly efficient and selective reactions for the derivatization of the nicotinic acid scaffold.
| Synthetic Methodology | Potential Advantages for this compound Production |
| Catalytic C-H Functionalization | Fewer synthetic steps, increased atom economy, rapid access to a diverse range of derivatives. |
| Flow Chemistry | Improved safety, scalability, higher yields, and enhanced process control. acs.orgsci-hub.sersc.orguc.pt |
| Photocatalysis | Mild reaction conditions, high selectivity, access to unique chemical transformations. acs.org |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced environmental impact. |
Enzymatic Approaches: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. frontiersin.org Future research could explore the use of engineered enzymes for the stereoselective synthesis of chiral derivatives of this compound. This approach could be particularly valuable for the production of enantiomerically pure compounds with improved therapeutic profiles.
Advanced Computational Design of Derivatives
The rational design of novel derivatives of this compound with enhanced biological activity and optimized pharmacokinetic properties will be heavily reliant on advanced computational techniques. In silico methods provide a powerful platform for predicting molecular properties and guiding synthetic efforts, thereby accelerating the drug discovery process. nih.govacs.orgnih.govrsc.orgresearchgate.net
Molecular Docking and Virtual Screening: Molecular docking simulations will be instrumental in predicting the binding modes of this compound derivatives to their biological targets. nih.gov Large virtual libraries of novel derivatives can be screened in silico to identify compounds with the highest predicted binding affinities. This approach allows for the prioritization of synthetic targets, saving significant time and resources.
Pharmacophore Modeling and 3D-QSAR: By analyzing the structure-activity relationships of a series of known active compounds, pharmacophore models can be developed to define the essential structural features required for biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can then be used to build predictive models that correlate the 3D properties of molecules with their biological activity. These models will be invaluable for the design of new derivatives with improved potency.
Machine Learning and Artificial Intelligence: The integration of machine learning and artificial intelligence (AI) is set to revolutionize drug design. nih.govacs.orgnih.govrsc.orgresearchgate.net Machine learning algorithms can be trained on large datasets of chemical structures and biological activity data to predict the properties of novel compounds with a high degree of accuracy. These predictive models can be used to guide the design of this compound derivatives with optimized ADME (absorption, distribution, metabolism, and excretion) profiles and reduced off-target effects.
| Computational Technique | Application in the Design of this compound Derivatives |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.gov |
| Virtual Screening | High-throughput in silico screening of large compound libraries. |
| Pharmacophore Modeling | Identification of essential structural features for biological activity. |
| 3D-QSAR | Development of predictive models for biological activity. |
| Machine Learning/AI | Prediction of ADME properties and optimization of drug-like characteristics. nih.govacs.orgnih.govrsc.orgresearchgate.net |
Exploration of Undiscovered Biological Target Interactions
While the nicotinic acid scaffold is known to interact with a variety of biological targets, the specific target profile of this compound remains largely unexplored. Future research will focus on identifying and validating novel biological targets for this compound, which could open up new therapeutic avenues. ontosight.ainih.govnih.govdrugs.com
Phenotypic Screening: High-throughput phenotypic screening of this compound and its derivatives in various cell-based assays can reveal unexpected biological activities. This unbiased approach can identify compounds that modulate cellular processes in a desirable way, even without prior knowledge of the specific molecular target.
Chemoproteomics: This powerful technology enables the identification of the direct protein targets of a small molecule within a complex biological system. nih.govmdpi.comnih.govlongdom.orgresearchgate.net By using chemical probes derived from this compound, researchers can "fish out" its binding partners from cell lysates, which can then be identified by mass spectrometry. This approach provides a direct and unbiased method for target deconvolution.
Target Fishing and Computational Target Prediction: A variety of computational methods, often referred to as "target fishing" or "in silico target prediction," can be used to predict the potential biological targets of a small molecule based on its chemical structure. These methods often leverage large databases of known drug-target interactions and can provide valuable starting points for experimental validation.
Development of Multi-Target Ligands Based on the Scaffold
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. arxiv.orgdovepress.com The development of multi-target ligands, which are single molecules designed to interact with multiple targets, offers a promising strategy for the treatment of such diseases. nih.govacs.orgacs.orgnih.govrsc.orgresearchgate.netnih.govmdpi.com The this compound scaffold provides an excellent starting point for the design of such polypharmacological agents.
Fragment-Based Drug Discovery (FBDD): FBDD is a powerful approach for the development of multi-target ligands. nih.govspringernature.commdpi.com Small molecular fragments that bind to different targets of interest can be identified and then linked together or grown to create a single molecule that retains affinity for both targets. The this compound core could serve as a central scaffold onto which fragments targeting different proteins are appended.
Scaffold Hopping and Hybridization: By computationally or synthetically replacing the core scaffold of a known inhibitor with the this compound moiety, it may be possible to generate novel compounds with a different target profile. rsc.org Furthermore, hybrid molecules can be designed by combining the structural features of this compound with those of other known pharmacophores to create dual-action ligands.
Rational Design of Dual Inhibitors: Based on the structural information of two or more target proteins, computational methods can be used to design a single molecule that can effectively bind to the active sites of all targets. nih.govacs.orgacs.orgnih.gov The unique electronic and steric properties of the this compound scaffold can be exploited to achieve the desired binding interactions with multiple receptors.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 5-Methyl-6-(trifluoromethyl)nicotinic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A three-step synthesis approach involves cyclization of trifluoromethyl precursors followed by hydrolysis. For example, ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate and formamidine hydrochloride undergo cyclization in ethanol under basic conditions (sodium ethoxide) at 80°C for 4 hours to form intermediates, which are then hydrolyzed using HCl to yield the final product . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of reagents. Purity can be enhanced via recrystallization or CombiFlash chromatography (cyclohexane/EtOAc eluent) .
Q. How can HPLC and LCMS be utilized to characterize this compound and its intermediates?
- Methodological Answer : Reverse-phase HPLC with a YMC-Actus Triart C18 column (5 μm, 50 x 330 mm) and mobile phases like MeCN/water (0.1% formic acid) provides retention times (~1.17–1.40 minutes) for purity assessment . LCMS (e.g., m/z 861.4 [M+H]+) confirms molecular weight and structural integrity. Method validation should include calibration curves and spike-recovery tests to ensure accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use NIOSH-approved P95 respirators for particulate protection and wear flame-resistant clothing. Avoid skin contact by using nitrile gloves and lab coats. In case of spills, neutralize with sodium bicarbonate and collect waste in sealed containers for incineration . Always work under fume hoods to minimize inhalation risks .
Advanced Research Questions
Q. How do trifluoromethyl and methyl substituents influence the electronic and steric properties of nicotinic acid derivatives in medicinal chemistry applications?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methyl group at position 5 modulates steric hindrance. Computational studies (e.g., DFT calculations) can map electron density distributions, and NMR titration experiments (e.g., -NMR) reveal conformational changes in receptor-binding assays . Compare analogs like 6-(trifluoromethyl)nicotinic acid (CAS 231291-22-8) to assess substituent effects .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based models) to identify context-dependent effects. For example, discrepancies in pesticide efficacy data may arise from metabolite interference (e.g., 6-CNA derivatives). Use high-resolution mass spectrometry (HRMS) to track degradation products and confirm active species .
Q. How can stability studies under varying pH and temperature conditions inform the storage and formulation of this compound?
- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH for 6 months. Monitor decomposition via HPLC and identify degradation products (e.g., decarboxylation or trifluoromethyl hydrolysis). Store the compound at 2–8°C in amber vials to prevent photodegradation .
Q. What role does this compound play in synthesizing bioactive heterocycles, and how are reaction mechanisms elucidated?
- Methodological Answer : The compound serves as a precursor for pyrimidine and azaspiro derivatives. Mechanistic studies using isotopic labeling (e.g., -formamidine) and in-situ IR spectroscopy can track intermediate formation during cyclization. For example, it reacts with 5-(2-methoxyethoxy)-2-[5-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4-(trifluoromethyl)aniline to form spirocyclic adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
